
azide
Overview
Description
Azide is a linear, polyatomic anion with the formula N₃⁻. It is the conjugate base of hydrazoic acid (HN₃). Azides are known for their high reactivity and are used in various applications, including as propellants in airbags and as intermediates in organic synthesis .
Preparation Methods
Azides can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nitrous oxide (N₂O) with sodium amide (NaNH₂) in liquid ammonia, producing sodium azide (NaN₃).
Industrial Production Methods: Industrially, sodium this compound is produced by the reaction of nitrous oxide with sodium amide in liquid ammonia.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Azide ions (N₃⁻) exhibit strong nucleophilic behavior in Sₙ2 reactions , enabling efficient synthesis of alkyl and aryl azides:
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Aromatic substitution : Sodium this compound (NaN₃) displaces halides or other leaving groups in aromatic systems. For example, 2-chloro-3-nitropyridine reacts with NaN₃ to yield 2-azido-3-nitropyridine in high yields .
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Aliphatic substitution : NaN₃ substitutes primary alkyl halides via bimolecular mechanisms, as seen in the synthesis of 5-azido-isoindoline derivatives from diazonium salts .
Example :
textAr–X + NaN₃ → Ar–N₃ + NaX (X = Cl, Br, OTf)
Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction forms 1,2,3-triazoles with high regioselectivity (typically >90% yield) :
textRC≡CH + R'N₃ → 1,4-disubstituted triazole (major)
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Key features :
Table 1 : Yields in CuAAC Reactions
Entry | This compound | Alkyne | Yield (%) |
---|---|---|---|
1 | Benzyl this compound | Phenylacetylene | 90 |
2 | 1,3-Diazidopropane | Ethyl propiolate | 85 |
Thermal this compound-Alkene Cycloaddition
Azides react with alkenes in deep eutectic solvents (DES) to form triazolines:
textR–N₃ + CH₂=CH–R' → triazoline (30–85% yield)
Reduction to Amines
Azides serve as precursors to primary amines through:
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Staudinger reaction : Triphenylphosphine converts azides to iminophosphoranes, hydrolyzed to amines .
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Lithium aluminum hydride (LiAlH₄) : Direct reduction of organic azides (e.g., R–N₃ → R–NH₂) .
Mechanism :
textR–N₃ + PPh₃ → R–N=PPh₃ → R–NH₂ (after hydrolysis)
Curtius Rearrangement
Acyl azides thermally decompose to isocyanates, enabling peptide coupling :
textR–CO–N₃ → R–N=C=O + N₂
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Applications : Synthesis of urethanes and ureas.
Schmidt Reaction
Azides react with ketones under acidic conditions to form amides :
textR₂C=O + HN₃ → R₂N–CO–R'
Emerging Research Frontiers
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Enantioselective this compound synthesis : Enzymatic methods using Tri17 enable chiral this compound production .
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Photocontrolled click chemistry : Spatiotemporal triazole formation using light-activated catalysts .
This synthesis underscores azides' versatility as linchpins in modern chemistry, with ongoing innovations expanding their utility in drug discovery, materials science, and synthetic biology.
Scientific Research Applications
Synthetic Organic Chemistry
Azides are pivotal in synthetic organic chemistry, particularly in the synthesis of organonitrogens such as amines and triazoles. These compounds serve as intermediates in the preparation of pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Triazoles: Azides undergo the azide-alkyne click reaction, a highly efficient method for synthesizing triazoles, which are important in medicinal chemistry .
- Grignard Reactions: Recent advancements have introduced novel methods for synthesizing azides via Grignard reactions, allowing for the creation of organomagnesium intermediates with protected azido groups. This innovation expands the range of this compound compounds that can be synthesized efficiently .
Materials Science
In materials science, azides are utilized to develop advanced materials with unique properties. Their ability to participate in click chemistry has led to innovations in polymer science.
Key Applications:
- Polymer Synthesis: Azides are integral in the synthesis of block copolymers through copper-catalyzed this compound-alkyne reactions. These polymers exhibit enhanced electronic properties and are used in applications such as stretchable electronics and light-emitting devices .
- Nanofiber Production: The electrospinning technique has been employed to create nanofiber membranes using this compound-terminated polymers, which can be applied in light-emitting devices .
Drug Discovery
Azides have emerged as crucial tools in drug discovery due to their bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with biological processes.
Key Applications:
- Bioorthogonal Chemistry: The this compound-alkyne click reaction is extensively used to label biomolecules such as proteins and nucleic acids, enabling researchers to track and study biological interactions .
- Natural Enzyme Discovery: Recent research identified a natural enzyme capable of synthesizing azides under mild conditions, paving the way for safer drug development and biological research applications .
Case Study 1: Novel Synthesis Method
Researchers at Tokyo University of Science developed an innovative method utilizing Grignard reactions to synthesize this compound compounds efficiently. This method allows for the preparation of various organonitrogens essential for pharmaceutical applications, showcasing the potential for broader industrial use .
Case Study 2: this compound in Bioconjugation
The application of azides in bioconjugation has been exemplified by their use in labeling proteins with fluorescent tags via click chemistry. This technique has facilitated advancements in understanding protein interactions and dynamics within cellular environments .
Mechanism of Action
The mechanism of action of azides involves their high reactivity and ability to form strong bonds with other molecules:
Comparison with Similar Compounds
Azides can be compared with other nitrogen-containing compounds:
Q & A
Basic Research Questions
Q. What are standard methods for synthesizing and characterizing organic azides in laboratory settings?
- Methodology : Organic azides are typically synthesized via nucleophilic substitution (e.g., NaN₃ with alkyl halides) or diazo transfer reactions. For characterization, use FT-IR to confirm the azide stretch (≈2100 cm⁻¹) and NMR for structural analysis. For example, Fmoc-protected amino azides are prepared via the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Safety : Always handle azides under a fume hood due to their explosive potential. Neutralize waste with aqueous NaNO₂ to prevent accumulation .
Q. How do researchers safely handle sodium this compound in biological experiments?
- Protocol : Use concentrations <1 mM for in vitro studies (e.g., mitochondrial respiration inhibition). For accidental exposure, immediately rinse with water and notify safety officers. Documented procedures include using secondary containment and avoiding contact with heavy metals (e.g., lead, copper) to prevent explosive salts .
- Data : In plant mutagenesis, sodium this compound at 0.05% concentration induced maximum oil content (53.43%) in groundnuts, but lower doses (0.01–0.03%) showed negligible effects .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound-induced mutagenesis in plant genetics?
- Design : Use a factorial randomized block design with 3+ replicates. For example, groundnut varieties (e.g., Sedi, Werer 961) treated with 0.01–0.05% sodium this compound showed dose-dependent effects on germination and vegetative traits. Measure radicle/plumule lengths and oil content via Soxhlet extraction .
- Contradictions : Higher this compound concentrations (0.05%) enhance vegetative growth but may reduce germination rates. Researchers must balance mutagenic efficiency with viability thresholds .
Properties
CAS No. |
14343-69-2 |
---|---|
Molecular Formula |
N3- |
Molecular Weight |
42.021 g/mol |
IUPAC Name |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
InChI Key |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
Canonical SMILES |
[N-]=[N+]=[N-] |
Key on ui other cas no. |
14343-69-2 |
Synonyms |
Azide |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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